molecular formula C19H20N4O3S B2601643 (4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 1172795-44-6

(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2601643
CAS No.: 1172795-44-6
M. Wt: 384.45
InChI Key: QKDZHWHBIYPNBG-UHFFFAOYSA-N
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Description

(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Patel, Agravat, and Shaikh (2011) discussed the synthesis of novel pyridine derivatives using 2-amino substituted benzothiazoles and their evaluation for antimicrobial activity against bacteria and fungi. This research provides insights into the chemical versatility of thiadiazole compounds and their potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antitumor Activity

Bhole and Bhusari (2011) synthesized compounds with thiadiazole structures, including (4-hydroxyphenyl)[5-substituted alkyl/aryl)-2-thioxo-1,3,4-thiadiazol-3-yl]methanone, to examine their potential anticancer activities. The study highlighted the inhibitory effects of these compounds on a range of cancer cell lines, suggesting their possible use as antitumor agents (Bhole & Bhusari, 2011).

Structural Analysis and Interaction Studies

Research on isomorphous methyl- and chloro-substituted small heterocyclic analogues by Swamy et al. (2013) demonstrated the obeyance of the chlorine-methyl exchange rule and provided detailed structural descriptions. This study contributes to the understanding of molecular interactions and the structural characteristics of thiadiazole compounds (Swamy et al., 2013).

Molecular Interaction and Drug Design

Shim et al. (2002) investigated the molecular interaction of a pyrazole-3-carboxamide antagonist with the CB1 cannabinoid receptor, utilizing density functional theory and molecular docking studies. Although the compound structure differs from the requested chemical, the methodological approach underscores the relevance of computational chemistry in drug design and receptor interaction studies (Shim et al., 2002).

Properties

IUPAC Name

[4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-12-11-15(22-26-12)19(24)23-9-7-13(8-10-23)17-20-21-18(27-17)14-5-3-4-6-16(14)25-2/h3-6,11,13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDZHWHBIYPNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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